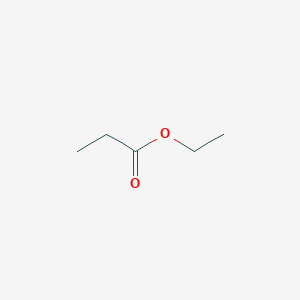

Ethyl propionate

Cat. No. B153257

Key on ui cas rn:

105-37-3

M. Wt: 102.13 g/mol

InChI Key: FKRCODPIKNYEAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04328379

Procedure details

Absolute ethanol (78.43 g.) and cobaltous trifluoroacetate tetrahydrate (4.30 g.) were charged to a 300 ml. autoclave system as described in Examples 3-7. The autoclave was pressurized to 3000 psig with a 1:1 mole ratio mixture of hydrogen and carbon monoxide at room temperature and then heated to 190° C. At 190° C. the pressure was brought to 5000 psigg with the same gas mixture and the reaction was carried out under these conditions for four hours. After cooling to room temperature the mixture was vented and the liquid product mixture removed from the autoclave. A total weight of 86.79 g. of product was obtained or a yield of 82.49 g. of volatiles. The volatile product mixture was analyzed via gas chromatography using the procedure described in Examples 3-7. The run had an ethanol conversion of 14% and produced water (6.1 g.), propionaldehyde (0.7 g.), n-propanol (3.7 g.), ethyl propionate (0.1 g.) and a total weight of unknown compounds (3.6 g.).

[Compound]

Name

cobaltous trifluoroacetate tetrahydrate

Quantity

4.3 g

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:3])[CH3:2].[H][H].[C]=O.O.[CH2:9]([OH:12])[CH2:10][CH3:11]>>[CH:9](=[O:12])[CH2:10][CH3:11].[C:9]([O:3][CH2:1][CH3:2])(=[O:12])[CH2:10][CH3:11] |^3:5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

78.43 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

[Compound]

|

Name

|

cobaltous trifluoroacetate tetrahydrate

|

|

Quantity

|

4.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

6.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

3.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 190° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the liquid product mixture removed from the autoclave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of product was obtained

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.7 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |